molecular formula C9H18ClN3O2 B8470882 TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL

TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL

Cat. No. B8470882
M. Wt: 235.71 g/mol
InChI Key: XFPULIOSMSUOQU-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride (3.62 g, 15.4 mmol) in anhydrous EtOH (62 mL) was added dimethylaminoacrolein (3.6 mL, 36. mmol) and dimethylamine (2 M in THF, 10. mL, 20. mmol). The reaction was heated at 70° C. for 18 h. The EtOH was removed in vacuo and the residue was dissolved in EtOAc (150 mL) and washed with water (3×100 ml). The organic phase was dried with Na2SO4 and concentrated to give a red oil. The product was crystallized from the oil using warm hexanes (30 mL) and the light orange solids were collected by filtration. The filtrate was re-processed in the same manner two additional times. In total 2.23 g of the title compound was isolated as a light orange powder, m/z 236.40 [M+1]+
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([O:6][C:7](=[O:15])[NH:8][C:9]1([C:12](=[NH:14])[NH2:13])[CH2:11][CH2:10]1)([CH3:5])([CH3:4])[CH3:3].CN([C:19]([CH:21]=[CH2:22])=O)C.CNC>CCO>[C:2]([O:6][C:7](=[O:15])[NH:8][C:9]1([C:12]2[N:13]=[CH:22][CH:21]=[CH:19][N:14]=2)[CH2:11][CH2:10]1)([CH3:5])([CH3:3])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(NC1(CC1)C(N)=N)=O
Name
Quantity
3.6 mL
Type
reactant
Smiles
CN(C)C(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
62 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The EtOH was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (150 mL)
WASH
Type
WASH
Details
washed with water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
The product was crystallized from the oil
TEMPERATURE
Type
TEMPERATURE
Details
using warm hexanes (30 mL)
FILTRATION
Type
FILTRATION
Details
the light orange solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=NC=CC=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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